Allyl acetate
Overview
Description
Allyl acetate is an organic compound with the chemical formula C₅H₈O₂ . It is a colorless liquid that serves as a precursor to allyl alcohol, which is a valuable industrial intermediate. This compound is the acetate ester of allyl alcohol and is known for its slightly sweet, fruity odor .
Mechanism of Action
Target of Action
Allyl acetate is an organic compound with the formula C3H5OC(O)CH3 . It is primarily a precursor to allyl alcohol, which is a useful industrial intermediate . The primary target of this compound is the biochemical pathway that leads to the production of allyl alcohol .
Mode of Action
This compound is produced industrially by the gas phase reaction of propene in the presence of acetic acid using a palladium catalyst . The mechanism for this acetoxylation follows a similar pathway, with propene forming a π-allyl bond on the palladium . This reaction is an example of acetoxylation .
Biochemical Pathways
This compound can be hydrolyzed to allyl alcohol through the following reaction :
CH2=CHCH2OCOCH3+H2O→CH2=CHCH2OH+CH3COOHCH_2=CHCH_2OCOCH_3 + H_2O \rightarrow CH_2=CHCH_2OH + CH_3COOH CH2=CHCH2OCOCH3+H2O→CH2=CHCH2OH+CH3COOH
Allyl alcohol is a precursor for some specialty polymers, mainly for drying oils . It is also a precursor to synthetic glycerol . Epoxidation by hydrogen peroxide produces glycidol, which undergoes hydrolysis to glycerol .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may influence its bioavailability.
Result of Action
The hydrolysis of this compound to allyl alcohol has several downstream effects. Allyl alcohol is used in the production of various specialty polymers and drying oils . It is also a precursor to synthetic glycerol, which is used in cosmetics and toiletries .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a catalyst. For instance, the industrial production of this compound requires the presence of a palladium catalyst . Additionally, the autoignition temperature of this compound is 374 °C , indicating that high temperatures can influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Allyl acetate can be hydrolyzed to allyl alcohol . Allyl alcohol is a precursor for some specialty polymers, mainly for drying oils . Allyl alcohol is also a precursor to synthetic glycerol . Epoxidation by hydrogen peroxide produces glycidol, which undergoes hydrolysis to glycerol .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its conversion to allyl alcohol . This reaction is an example of hydrolysis, where water breaks the ester bond in this compound, resulting in the formation of allyl alcohol and acetic acid .
Metabolic Pathways
, which is a precursor to synthetic glycerol. Glycerol is involved in various metabolic pathways, including lipid metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl acetate is primarily produced through the gas-phase reaction of propene with acetic acid in the presence of a palladium catalyst. The reaction is as follows :
C₃H₆ + CH₃COOH + ½ O₂ → CH₂=CHCH₂OCOCH₃ + H₂O
This method is advantageous due to the low cost of propene and its environmentally friendly nature. The reaction conditions typically involve temperatures around 150-200°C and pressures of 1-2 atm.
Industrial Production Methods: The industrial production of this compound involves the use of a palladium catalyst supported on a carrier such as silica or alumina. The catalyst is prepared by impregnating the carrier with a solution containing palladium and copper compounds, followed by treatment with an alkali solution and reduction with a reducing agent . This method ensures high selectivity and yield of this compound.
Types of Reactions:
-
Hydrolysis: this compound can be hydrolyzed to produce allyl alcohol and acetic acid .
CH₂=CHCH₂OCOCH₃ + H₂O → CH₂=CHCH₂OH + CH₃COOH
-
Substitution: The acetate group in this compound can be substituted with other groups. For example, reaction with hydrogen chloride yields allyl chloride .
CH₂=CHCH₂OCOCH₃ + HCl → CH₂=CHCH₂Cl + CH₃COOH
-
Hydroformylation: this compound undergoes hydroformylation to produce 4-oxobutyl acetate, which is an intermediate for 1,4-butanediol .
Common Reagents and Conditions:
Hydrolysis: Water and an acid or base catalyst.
Substitution: Hydrogen chloride or hydrogen cyanide over a copper catalyst.
Hydroformylation: Rhodium catalyst with syngas (CO/H₂) under mild conditions (60°C, 10 bar).
Major Products:
- Allyl alcohol
- Allyl chloride
- 4-oxobutyl acetate
Scientific Research Applications
Allyl acetate has a wide range of applications in scientific research and industry:
- Chemistry: Used as a precursor for the synthesis of allyl alcohol, which is further used to produce specialty polymers and synthetic glycerol .
- Biology: this compound derivatives are used in the study of enzyme-catalyzed reactions and metabolic pathways.
- Medicine: this compound is used in the synthesis of pharmaceuticals and biologically active compounds.
- Industry: Employed in the production of drying oils, plasticizers, and as an intermediate in the manufacture of various chemicals .
Comparison with Similar Compounds
- Vinyl acetate: Produced similarly using ethylene instead of propene. It is used in the production of polyvinyl acetate and polyvinyl alcohol .
- Allyl chloride: Produced from the substitution reaction of allyl acetate with hydrogen chloride. It is used in the production of epichlorohydrin and synthetic glycerol .
Uniqueness of this compound: this compound is unique due to its versatility as a precursor for various industrially important compounds. Its production method is environmentally friendly, and it serves as a key intermediate in the synthesis of allyl alcohol, which has numerous applications in the chemical industry.
Properties
IUPAC Name |
prop-2-enyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-4-7-5(2)6/h3H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZUNOYOVVKUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Record name | ALLYL ACETATE | |
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Related CAS |
29467-34-3 | |
Record name | Acetic acid, 2-propen-1-yl ester, homopolymer | |
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DSSTOX Substance ID |
DTXSID9024437 | |
Record name | Allyl acetate | |
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Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Allyl acetate appears as a liquid. Insoluble in water and slightly less dense than water. Hence floats on water. Poisonous by ingestion and moderately toxic by inhalation and skin contact. Irritating to skin and eyes., Colorless liquid; [HSDB] | |
Record name | ALLYL ACETATE | |
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Record name | Acetic acid, allyl ester | |
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Boiling Point |
103.5 °C | |
Record name | ACETIC ACID, ALLYL ESTER | |
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Flash Point |
72 °F (NFPA, 2010), 22 °C | |
Record name | ALLYL ACETATE | |
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Record name | Acetic acid, allyl ester | |
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Solubility |
Soluble in acetone; miscible in ethanol and ethyl ether., 2.8% in water at 20 °C | |
Record name | ACETIC ACID, ALLYL ESTER | |
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Density |
0.9275 g/cu cm at 20 °C | |
Record name | ACETIC ACID, ALLYL ESTER | |
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Vapor Density |
3.45 (AIR= 1) | |
Record name | ACETIC ACID, ALLYL ESTER | |
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Vapor Pressure |
27.2 [mmHg], 27.2 mm Hg at 20 °C /from experimentally-derived coefficients/ | |
Record name | Acetic acid, allyl ester | |
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Record name | ACETIC ACID, ALLYL ESTER | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
591-87-7 | |
Record name | ALLYL ACETATE | |
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Record name | Acetic acid, 2-propen-1-yl ester | |
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Record name | Allyl acetate | |
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Record name | Allyl acetate | |
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Record name | ALLYL ACETATE | |
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Record name | ACETIC ACID, ALLYL ESTER | |
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Melting Point |
Freezing point: -96 °C | |
Record name | ACETIC ACID, ALLYL ESTER | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
ANone: Allyl acetate has the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol. Its structure consists of an allyl group (CH2=CHCH2) attached to an acetate group (CH3COO).
A: [] this compound exhibits toxicity in animal studies. In a 14-week study on rats and mice, oral administration of this compound caused various adverse effects, including death at high doses, reduced body weight gain, liver enlargement, and forestomach hyperplasia. [National Toxicology Program, 1993]
A: [] Yes, this compound can act as a sensory irritant. Studies on mice indicate that exposure to airborne this compound can depress the respiratory rate. [Gagnaire et al., 1989]
A: [] Based on the relationship between the concentration causing a 50% decrease in respiratory rate (RD50) and TLV, the predicted TLV for this compound is approximately 0.1 ppm. [Gagnaire et al., 1989]
ANone: While specific data on the stability of this compound under various conditions is limited in the provided research, it's crucial to handle it with care as it is flammable. Always store it in a cool, dry place away from heat and open flames.
A: [, , , , , ] Yes, this compound is a versatile reagent in palladium-catalyzed reactions. It can participate in allylation reactions with various substrates, including active methylene compounds, nitroalkanes, and aryl iodides, to form carbon-carbon bonds. [Jiao and Liu, 2012; Lee et al., 2008; Trost and Verhoeven, 1976; Trost and Toste, 2003; Denmark and Nguyen, 2009; Shaikh and Patel, 2017]
A: [, ] Yes, this compound can be utilized in nickel-catalyzed reactions. One notable example is the nickel-catalyzed allylic stannylation of allyl acetates using Bu3SnOMe, which allows the synthesis of functionalized allyl stannanes. [Li et al., 2021]
A: [] this compound can act as an alkylating agent in the rhodium-catalyzed direct alkylation of azobenzenes via C-H activation. This approach offers a unique and atom-economical route to various azo compounds. [Chen et al., 2017]
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